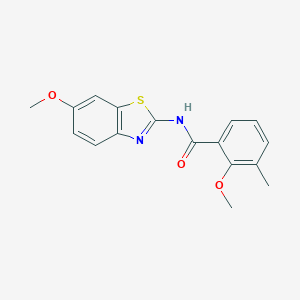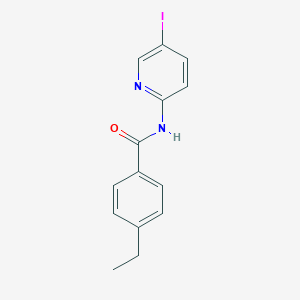![molecular formula C23H22N4O2 B277842 N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B277842.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide, also known as BPN or BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. BPN14770 is a potent inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain.
作用機序
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 is a selective inhibitor of PDE4D, an enzyme that plays a key role in regulating the levels of cAMP in the brain. By inhibiting PDE4D, N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) signaling pathway. The PKA signaling pathway is involved in a wide range of cellular processes, including synaptic plasticity, neurogenesis, and inflammation.
Biochemical and Physiological Effects
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been shown to have a wide range of biochemical and physiological effects in the brain. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been shown to increase the levels of cAMP and activate the PKA signaling pathway, which leads to the activation of various downstream targets. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neurogenesis. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has several advantages for lab experiments. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 is a small molecule drug that can easily penetrate the blood-brain barrier, making it an ideal candidate for the treatment of cognitive disorders. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to have a good safety profile in animal studies. However, N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has some limitations for lab experiments. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 is a potent inhibitor of PDE4D, which is involved in a wide range of cellular processes. This makes it difficult to determine the specific effects of N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 on cognitive function.
将来の方向性
There are several future directions for the research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770. One direction is to further investigate the mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 and its downstream targets. Another direction is to conduct clinical trials to determine the efficacy of N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, future research could focus on developing more potent and selective inhibitors of PDE4D that have fewer off-target effects.
合成法
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 was synthesized using a multi-step process that involved the reaction of 4-(4-benzoyl-1-piperazinyl)aniline with nicotinoyl chloride. The resulting product was purified using column chromatography and characterized using various spectroscopic techniques. The synthesis method was optimized to provide a high yield of pure N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770.
科学的研究の応用
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving cognitive function. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been shown to enhance synaptic plasticity, increase neurogenesis, and reduce neuroinflammation in the brain. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to improve memory and learning in animal models of Alzheimer's disease.
特性
分子式 |
C23H22N4O2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H22N4O2/c28-22(19-7-4-12-24-17-19)25-20-8-10-21(11-9-20)26-13-15-27(16-14-26)23(29)18-5-2-1-3-6-18/h1-12,17H,13-16H2,(H,25,28) |
InChIキー |
UVDNNQFOHZEGIN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide](/img/structure/B277759.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide](/img/structure/B277760.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B277764.png)
![2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277765.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide](/img/structure/B277767.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide](/img/structure/B277768.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B277769.png)
![2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277774.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B277775.png)
![2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B277778.png)
![5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B277780.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B277781.png)

